molecular formula C10H11NO2 B12850994 3-Phenylazetidine-3-carboxylic acid

3-Phenylazetidine-3-carboxylic acid

Cat. No.: B12850994
M. Wt: 177.20 g/mol
InChI Key: MRDBMBGOIZGIDB-UHFFFAOYSA-N
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Description

3-Phenylazetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a phenyl group and a carboxylic acid group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylazetidine-3-carboxylic acid can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene. This method is efficient for synthesizing functionalized azetidines, although it presents certain challenges.

Another method involves the multicomponent reaction between sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide and triethylamine at low temperatures . This reaction yields functionalized azetidines with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-Phenylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper(I) iodide, triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted azetidines.

Scientific Research Applications

3-Phenylazetidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-phenylazetidine-3-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-9(13)10(6-11-7-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)

InChI Key

MRDBMBGOIZGIDB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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